molecular formula C14H11ClN4OS B5038686 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-chloropyridin-3-yl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-chloropyridin-3-yl)acetamide

Cat. No.: B5038686
M. Wt: 318.8 g/mol
InChI Key: ZHYLJGCNYDBVFR-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-chloropyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-chloropyridin-3-yl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-benzimidazole derivative with 2-chloropyridine-3-yl acetic acid or its derivatives to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-chloropyridin-3-yl)acetamide depends on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The sulfanyl and pyridine groups may enhance binding affinity and specificity to these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)acetamide
  • N-(2-chloropyridin-3-yl)acetamide
  • Benzimidazole derivatives with various substituents

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-chloropyridin-3-yl)acetamide is unique due to the presence of both the benzimidazole and pyridine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds. The specific arrangement of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-chloropyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4OS/c15-13-11(6-3-7-16-13)17-12(20)8-21-14-18-9-4-1-2-5-10(9)19-14/h1-7H,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYLJGCNYDBVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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